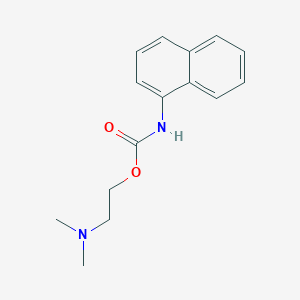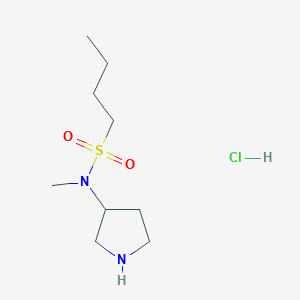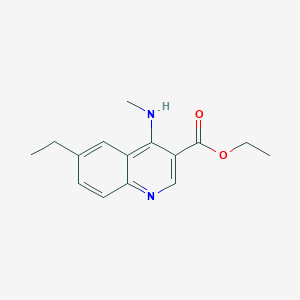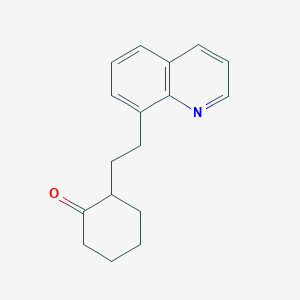![molecular formula C17H23NO B11859639 11-Phenyl-8-azaspiro[5.6]dodecan-9-one CAS No. 88151-79-5](/img/structure/B11859639.png)
11-Phenyl-8-azaspiro[5.6]dodecan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Phenyl-8-azaspiro[5.6]dodecan-9-one is a chemical compound with the molecular formula C17H23NO. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Phenyl-8-azaspiro[5.6]dodecan-9-one typically involves the following steps:
Formation of the Spiro Ring System: This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzene and a suitable alkylating agent.
Final Cyclization: The final step involves the formation of the azaspiro ring system, which can be achieved through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for 11-Phenyl-8-azaspiro[5 the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply .
Chemical Reactions Analysis
Types of Reactions
11-Phenyl-8-azaspiro[5.6]dodecan-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
11-Phenyl-8-azaspiro[5.6]dodecan-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an analgesic or anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 11-Phenyl-8-azaspiro[5.6]dodecan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
8-Azaspiro[5.6]dodecan-9-one: Lacks the phenyl group, which may affect its chemical properties and biological activity.
11-Phenyl-8-azaspiro[5.6]dodecan-10-one: Similar structure but with a different position of the carbonyl group, which can influence its reactivity and interactions
Uniqueness
11-Phenyl-8-azaspiro[5.6]dodecan-9-one is unique due to its specific spiro structure and the presence of the phenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88151-79-5 |
|---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
11-phenyl-8-azaspiro[5.6]dodecan-9-one |
InChI |
InChI=1S/C17H23NO/c19-16-11-15(14-7-3-1-4-8-14)12-17(13-18-16)9-5-2-6-10-17/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,18,19) |
InChI Key |
DBYJONBXDUXZNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(CC(=O)NC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)

![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)
![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)




![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)




![Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-](/img/structure/B11859641.png)
